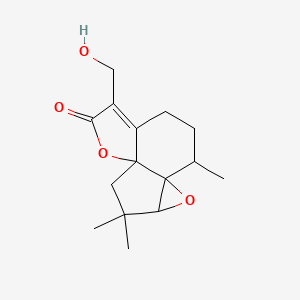

Alliacol B

Description

This compound has been reported in Mycetinis alliaceus with data available.

from Marasmius alliaceus; structure given in first source

Properties

CAS No. |

79232-33-0 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1S,8R,9R,11R)-4-(hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-10-9(6-16)11(17)18-14(10)7-13(2,3)12-15(8,14)19-12/h8,12,16H,4-7H2,1-3H3/t8-,12-,14+,15-/m1/s1 |

InChI Key |

IAPZIXBAFXUFEO-KXWVSSKRSA-N |

Isomeric SMILES |

C[C@@H]1CCC2=C(C(=O)O[C@]23[C@]14[C@H](O4)C(C3)(C)C)CO |

Canonical SMILES |

CC1CCC2=C(C(=O)OC23C14C(O4)C(C3)(C)C)CO |

Synonyms |

alliacol B |

Origin of Product |

United States |

Foundational & Exploratory

Alliacol A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid natural product first isolated from the fungus Marasmius alliaceus. It belongs to the alliacolide class of compounds, characterized by a unique angularly fused tricyclic skeleton. Possessing five contiguous stereogenic centers, the complex architecture of Alliacol A has made it a challenging and attractive target for total synthesis. This molecule has garnered attention for its moderate antimicrobial and cytotoxic activities, including the inhibition of DNA synthesis in Ehrlich carcinoma cells.[1] This in-depth guide provides a detailed overview of the chemical structure, stereochemistry, and relevant experimental methodologies associated with Alliacol A.

Chemical Structure and Stereochemistry

The chemical formula for Alliacol A is C₁₅H₂₀O₄.[1] Its structure features a 5-6-5 fused ring system with a γ-lactone moiety in the C-ring. The molecule's five contiguous stereocenters have been a significant focus of synthetic efforts, leading to the elucidation of the absolute stereochemistry of the naturally occurring (-)-Alliacol A.

Spectroscopic Data Summary

A comprehensive summary of the nuclear magnetic resonance (NMR) data for key intermediates in the asymmetric synthesis of (-)-Alliacol A is presented below. This data is crucial for the structural verification and characterization of these complex molecules.

| Compound/Intermediate | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| Major Isomer 25b | 5.75 (s, 1H), 3.80 (d brd, J = 11 Hz, 1H), 2.77 (d with fine splitting J = 15 Hz, 1H), 2.35 (t with fine splitting J = 15 Hz, 1H), 2.24 (d brd, J = 11 Hz, 1H), 2.13 (d, J = 15 Hz, 1H), 2.04 (m, 1H), 1.73 (d, J = 12 Hz, 1H), 1.68 (d, J = 15 Hz, 1H), 1.53 (m, 1H), 1.23 (s, 6H), 1.08 (d, J = 6 Hz, 3H) | 172.5, 171.9, 112.4, 97.0, 85.2, 67.6, 49.5, 43.7, 36.3, 33.3, 32.4, 26.6, 25.2, 19.0 |

| Minor Silyl Ether Product from 28 | 7.17 (s, 1H), 6.17 (s, 1H), 4.24 (t, brd, 1H), 3.73 (d, J = 9.7 Hz, 1H), 3.56 (d, J = 9.7 Hz, 1H), 2.44 (m, 2H), 1.93 (m, 3H), 1.62 (m, 1H), 1.25 (s, 3H), 1.16 (s, 3H), 0.84 (s, 9H), 0.03 (s, 6H) | 214.5, 148.8, 141.0, 119.2, 110.5, 69.7, 50.4, 41.8, 28.0, 26.0, 22.1, 21.9, 21.8, 18.3, -0.55 |

| Intermediate from Lansbury's Synthesis | 3.23 (s, 1H), 2.79 (d, J = 17.4 Hz, 1H), 2.56 (d, J = 17.4 Hz, 1H), 2.00-1.82 (m, 5H), 1.98 (d, J = 14.2 Hz, 1H), 1.35-1.28 (m, 1H), 1.33 (d, J = 14.2 Hz, 1H), 1.16 (d, J = 7.2 Hz, 3H), 1.14 (s, 3H), 1.13 (s, 3H) | 174.1, 94.6, 75.8, 69.1, 68.7, 43.1, 41.6, 39.0, 35.5, 31.6, 26.0, 24.4, 24.1, 18.2 |

Experimental Protocols

The following section details the key experimental methodologies employed in the synthesis and evaluation of Alliacol A.

Asymmetric Total Synthesis of (-)-Alliacol A

The enantioselective total synthesis of (-)-Alliacol A is a multi-step process that relies on key chemical transformations to construct the complex tricyclic core and establish the correct stereochemistry. The foundational steps involve an asymmetric Michael reaction to set the initial stereocenter, followed by an anodic cyclization and a Friedel-Crafts alkylation to form the fused ring system.

General Synthetic Workflow:

Detailed Protocol for Anodic Cyclization:

The anodic cyclization is a critical step in forming the bicyclic core of Alliacol A. This electrochemical method allows for the coupling of a nucleophilic furan ring to the carbon of a silyl enol ether.

-

Electrolysis Setup: The electrolysis is conducted in an undivided cell equipped with a carbon felt anode and a platinum wire cathode.

-

Reaction Mixture: The substrate, a furan-containing silyl enol ether, is dissolved in a solution of 2,6-lutidine in methanol.

-

Electrolysis Conditions: A constant current is applied to the reaction mixture. The progress of the reaction is monitored by the consumption of the starting material.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.

-

Purification: The crude product is purified by flash chromatography on silica gel to yield the bicyclic product.

Cytotoxicity Assay against Ehrlich Ascites Carcinoma Cells

Alliacol A has been reported to inhibit DNA synthesis in the ascitic form of Ehrlich carcinoma.[1] A general protocol for assessing the in vitro cytotoxicity against these cells is provided below.

-

Cell Culture: Ehrlich ascites carcinoma (EAC) cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded in 96-well microtiter plates at a specific density (e.g., 2.5 x 10⁵ cells/mL) and allowed to adhere overnight.[3]

-

Compound Treatment: Alliacol A is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these different concentrations of Alliacol A. Control wells receive only the vehicle.[3]

-

Incubation: The plates are incubated for a specified period (e.g., 2 hours) at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Viability Assessment: Cell viability is determined using a suitable method, such as the Trypan Blue exclusion assay.[3] In this assay, a small sample of the cell suspension is mixed with Trypan Blue dye. The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer.

-

Data Analysis: The percentage of viable cells is calculated for each concentration of Alliacol A. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

Logical Flow of a Cytotoxicity Assay:

Conclusion

Alliacol A remains a molecule of significant interest due to its complex chemical architecture and its potential as a bioactive agent. The successful asymmetric total synthesis has not only confirmed its absolute stereochemistry but also provided a pathway for the generation of analogs for further structure-activity relationship studies. The methodologies outlined in this guide for its synthesis and biological evaluation provide a foundation for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery to further explore the therapeutic potential of Alliacol A and related compounds. Future research, particularly the elucidation of the precise R/S configuration of all stereocenters and the identification of its specific molecular targets, will be crucial in advancing our understanding of this intriguing natural product.

References

Alliacol A: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alliacol A, a sesquiterpene isolated from the fungus Marasmius alliaceus, has demonstrated a range of biological activities, most notably cytotoxic effects through the inhibition of DNA synthesis. This technical guide provides a comprehensive overview of the known biological properties of Alliacol A, including its antimicrobial and cytotoxic activities. Due to the limited publicly available data, this document summarizes the foundational research and proposes potential mechanisms of action and experimental approaches based on the activities of structurally related compounds. This guide is intended to serve as a resource for researchers interested in the further investigation and potential therapeutic development of Alliacol A.

Introduction

Alliacol A is a sesquiterpenoid compound belonging to the alliacolide class, characterized by a unique tricyclic carbon skeleton. First isolated from the garlic-scented mushroom Marasmius alliaceus, it has been the subject of synthetic chemistry efforts, but its biological activities have been less explored. Sesquiterpene lactones, the broader class to which Alliacol A belongs, are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of many sesquiterpene lactones is attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic groups in biomolecules.

Biological Activities of Alliacol A

The primary reported biological activities of Alliacol A are its cytotoxic and antimicrobial effects.

Cytotoxic Activity

The most significant biological effect of Alliacol A reported is its ability to inhibit DNA synthesis in cancer cells.

Table 1: Cytotoxic Activity of Alliacol A

| Cell Line | Activity | Concentration | Reference |

| Ehrlich Carcinoma (ascitic form) | Inhibition of DNA synthesis | 2 - 5 µg/mL | [1] |

Note: Specific IC50 values for cytotoxicity against a broader range of cancer cell lines are not currently available in the public domain.

Antimicrobial Activity

Alliacol A has been reported to possess weak antibacterial and antifungal properties.[1]

Table 2: Antimicrobial Spectrum of Alliacol A

| Organism Type | Activity Level | Specific Organisms Tested |

| Bacteria | Weak | Not specified in available literature |

| Fungi | Weak | Not specified in available literature |

Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) values are not detailed in the available literature.

Proposed Mechanism of Action

The precise molecular targets of Alliacol A have not been definitively identified. However, based on its chemical structure and the known mechanisms of other sesquiterpene lactones, a plausible mechanism of action can be proposed.

Alkylation of Sulfhydryl Groups

Alliacol A is reported to react with cysteine, a thiol-containing amino acid, leading to a reduction in its biological activity.[1] This suggests that Alliacol A's mechanism of action likely involves the alkylation of sulfhydryl (-SH) groups in proteins. This is a common mechanism for sesquiterpene lactones containing reactive functional groups.[1] Such covalent modification can lead to the inhibition of enzyme function and disruption of cellular signaling pathways.

Caption: Proposed mechanism of Alliacol A via protein alkylation.

Inhibition of DNA Synthesis

The observed inhibition of DNA synthesis in Ehrlich carcinoma cells is a key biological effect.[1] While the direct target is unknown, it is hypothesized that Alliacol A may inhibit enzymes crucial for nucleotide biosynthesis or DNA replication. Other sesquiterpene lactones, such as helenalin, have been shown to inhibit enzymes like IMP dehydrogenase and the ribonucleotide reductase complex by alkylating their essential thiol groups.[2] A similar mechanism could be at play for Alliacol A.

Caption: Potential inhibition of DNA synthesis by Alliacol A.

Experimental Protocols (Hypothetical)

Detailed experimental protocols for the biological evaluation of Alliacol A are not available in the cited literature. The following are generalized, standard protocols that would be appropriate for investigating the reported activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay would provide quantitative IC50 values for Alliacol A against a panel of cancer cell lines.

Caption: Workflow for determining the cytotoxicity of Alliacol A.

DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)

This assay would confirm and quantify the inhibition of DNA synthesis.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Alliacol A for a specified period (e.g., 24 hours).

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the cell culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

-

Antibody Incubation: Incubate with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a colorimetric or chemiluminescent HRP substrate.

-

Detection: Measure the absorbance or luminescence to quantify the amount of BrdU incorporated, which is proportional to the rate of DNA synthesis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method would determine the Minimum Inhibitory Concentration (MIC) of Alliacol A against various bacterial and fungal strains.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of Alliacol A in a 96-well microtiter plate containing appropriate growth broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determination of MIC: The MIC is the lowest concentration of Alliacol A that completely inhibits visible growth of the microorganism.

Future Directions

The existing data on the biological activity of Alliacol A, while limited, suggests that it is a molecule with potential for further investigation, particularly in the context of oncology. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of Alliacol A against a wide panel of human cancer cell lines to identify potential cancer types for which it may be most effective.

-

Mechanism of Action Studies: Elucidating the specific molecular targets of Alliacol A. This could involve proteomic approaches to identify proteins that are covalently modified by the compound.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Alliacol A in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Alliacol A to identify key structural features required for its biological activity and to potentially develop more potent and selective compounds.

Conclusion

Alliacol A is a sesquiterpene with demonstrated cytotoxic activity through the inhibition of DNA synthesis. While the available data is not extensive, it provides a foundation for further research into its potential as a therapeutic agent. The proposed mechanism of action, involving the alkylation of sulfhydryl groups in key cellular proteins, is consistent with that of other bioactive sesquiterpene lactones. Further detailed studies are required to fully characterize its biological profile and to explore its therapeutic potential.

References

Alliacol A: A Sesquiterpenoid Michael Acceptor Targeting Cellular Nucleophiles

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, exhibits cytotoxic and antimicrobial properties. Its mechanism of action is centered around its function as a Michael acceptor, a chemical entity capable of forming covalent bonds with biological nucleophiles. This guide provides a comprehensive overview of the available scientific evidence supporting this mechanism, including its chemical basis, biological activities, and the inferred molecular interactions that lead to its physiological effects. While specific protein targets of Alliacol A remain to be definitively identified, this document synthesizes existing data and draws parallels with structurally related compounds to propose a putative mechanism of action, offering a valuable resource for researchers in drug discovery and chemical biology.

Introduction: The Chemical Reactivity of Alliacol A

Alliacol A belongs to the class of sesquiterpenoids, a diverse group of 15-carbon natural products.[1] A key structural feature of many biologically active sesquiterpenoids is the presence of an α,β-unsaturated carbonyl group, which confers the ability to act as a Michael acceptor.[2][3][4] This functional group consists of a carbon-carbon double bond conjugated to a carbonyl group, creating an electrophilic β-carbon that is susceptible to nucleophilic attack.

The chemical structure of Alliacol A, as determined by spectroscopic methods, contains such an α,β-unsaturated lactone moiety. This structural element is the chemical basis for its proposed mechanism of action.

Biological Activities and Evidence for Michael Acceptor Mechanism

The primary biological activities reported for Alliacol A are its cytotoxicity against tumor cells and its weak antimicrobial effects.[5] The foundational evidence for its mechanism of action stems from a 1981 study by Anke et al., which demonstrated that Alliacol A is a potent inhibitor of DNA synthesis in Ehrlich carcinoma ascites cells at concentrations of 2-5 µg/mL.[5]

Crucially, this study also revealed that the biological activity of Alliacol A is significantly diminished upon reaction with cysteine.[5] Cysteine is an amino acid containing a nucleophilic sulfhydryl (-SH) group. The reaction between Alliacol A and cysteine to form a covalent adduct strongly suggests that the biological effects of Alliacol A are mediated by its interaction with sulfhydryl groups of proteins within the cell. This type of reaction is characteristic of Michael acceptors.[2][3]

Quantitative Data on Biological Activity

While precise IC50 values from the original study are not available, the effective concentration for the inhibition of DNA synthesis provides a key data point for its cytotoxic potential.

| Biological Activity | Cell Line/Organism | Effective Concentration | Reference |

| Inhibition of DNA Synthesis | Ehrlich Carcinoma Ascites Cells | 2-5 µg/mL | [5] |

| Antibacterial Activity | Various Bacteria | Weakly Active | [5] |

| Antifungal Activity | Various Fungi | Weakly Active | [5] |

Proposed Mechanism of Action: Covalent Modification of Cellular Proteins

Based on its chemical structure and the observed reaction with cysteine, the proposed mechanism of action for Alliacol A is the covalent modification of cellular proteins through Michael addition. Nucleophilic residues on proteins, primarily the sulfhydryl group of cysteine, can attack the electrophilic β-carbon of the α,β-unsaturated lactone in Alliacol A.

This covalent and often irreversible binding can lead to a variety of cellular consequences, including:

-

Enzyme Inhibition: Modification of a cysteine residue within the active site of an enzyme can lead to its inactivation.

-

Disruption of Protein-Protein Interactions: Covalent adduction can alter the conformation of a protein, preventing it from interacting with its binding partners.

-

Interference with Signaling Pathways: Modification of key regulatory proteins in signaling cascades can lead to their dysregulation.

The potent inhibition of DNA synthesis suggests that Alliacol A may target proteins directly involved in DNA replication or repair, or proteins that regulate the cell cycle.[6]

Figure 1. Proposed mechanism of action for Alliacol A as a Michael acceptor.

Putative Signaling Pathways and Molecular Targets

While the specific protein targets of Alliacol A have not been elucidated, the known targets of other sesquiterpenoid lactones that act as Michael acceptors provide valuable insights into potential pathways affected by Alliacol A. A prominent target for this class of compounds is the transcription factor Nuclear Factor-kappa B (NF-κB).[7][8]

NF-κB plays a central role in inflammation, immunity, cell survival, and proliferation. Its activity is tightly regulated by the IκB kinase (IKK) complex. Several sesquiterpenoid lactones have been shown to inhibit NF-κB signaling by covalently modifying cysteine residues on IKK or on the p65 subunit of NF-κB itself, thereby preventing its activation and nuclear translocation.[7] Given its structural similarities and reactive moiety, it is plausible that Alliacol A could also modulate the NF-κB pathway.

Figure 2. Putative inhibition of the NF-κB signaling pathway by Alliacol A.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Alliacol A are based on the methodologies described in the foundational 1981 study and general principles of cytotoxicity and antimicrobial testing.

Inhibition of DNA Synthesis in Ehrlich Carcinoma Cells

-

Cell Culture: Ehrlich carcinoma ascites cells are maintained in a suitable liquid culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in microplates and treated with varying concentrations of Alliacol A (e.g., 0.1 to 10 µg/mL) for a defined period (e.g., 24, 48, 72 hours).

-

DNA Synthesis Assay: The rate of DNA synthesis is measured by the incorporation of a labeled nucleoside, such as [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), into the newly synthesized DNA.

-

For [³H]-thymidine incorporation, cells are pulsed with the radiolabeled nucleoside for a short period before harvesting. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

For the BrdU assay, cells are incubated with BrdU, which is incorporated into replicating DNA. The incorporated BrdU is then detected using a specific antibody in an ELISA-based format.

-

-

Data Analysis: The concentration of Alliacol A that inhibits DNA synthesis by 50% (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 3. Experimental workflow for determining the inhibition of DNA synthesis.

Cysteine Adduct Formation

-

Reaction: Alliacol A is incubated with an excess of L-cysteine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature or 37°C for a defined period.

-

Analysis: The reaction mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the Alliacol A peak and the appearance of a new peak corresponding to the Alliacol A-cysteine adduct. Mass spectrometry can be used to confirm the molecular weight of the adduct.

-

Biological Activity of the Adduct: The isolated and purified adduct can then be tested in the DNA synthesis inhibition assay to confirm the loss of biological activity.

Conclusion and Future Directions

The available evidence strongly supports the classification of Alliacol A as a Michael acceptor whose biological activity is mediated by the covalent modification of cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. The potent inhibition of DNA synthesis points towards critical protein targets within the machinery of cell replication and regulation.

Future research in this area should focus on:

-

Identification of Specific Protein Targets: Utilizing modern proteomic techniques, such as affinity-based protein profiling or mass spectrometry-based approaches, to identify the specific cellular proteins that are covalently modified by Alliacol A.

-

Elucidation of Affected Signaling Pathways: Investigating the impact of Alliacol A on key signaling pathways implicated in cell proliferation and survival, such as the NF-κB, MAPK, and PI3K/Akt pathways.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of Alliacol A to understand the structural requirements for its biological activity and to potentially develop more potent and selective compounds.

A deeper understanding of the molecular mechanisms of Alliacol A will not only shed light on the intricate biology of this natural product but also pave the way for its potential development as a therapeutic agent.

References

- 1. Alliacol A | C15H20O4 | CID 10912379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]

Alliacol A: A Technical Guide to Unlocking its Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alliacol A, a sesquiterpene lactone isolated from the fungus Marasmius alliaceus, represents a compelling yet underexplored molecule in the search for novel antimicrobial agents. While direct evidence of its antimicrobial efficacy is currently lacking in published literature, its chemical classification as a sesquiterpene lactone suggests significant potential. This class of compounds is known for a wide range of biological activities, including potent antimicrobial effects against various pathogens.[1][2] This technical guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of Alliacol A. It details the necessary experimental protocols, outlines data presentation standards, and proposes hypothetical mechanisms of action to guide future research and development efforts.

Introduction: The Case for Alliacol A

Alliacol A is a natural product belonging to the sesquiterpenoid class of compounds.[3] Its molecular structure, C15H20O4, has been elucidated, and its total synthesis has been achieved.[1][4] The natural source of Alliacol A, fungi of the Marasmius genus, are known producers of a variety of bioactive secondary metabolites, including compounds with antibacterial and antifungal properties.[5]

Sesquiterpene lactones, the broader chemical family of Alliacol A, are well-documented for their diverse pharmacological activities.[6][7] Their antimicrobial action is often attributed to their ability to interact with cellular macromolecules, potentially disrupting microbial cell membranes or interfering with essential enzymatic processes.[6] Given this context, Alliacol A stands out as a promising candidate for antimicrobial drug discovery, warranting a thorough investigation of its activity spectrum and mechanism of action.

Quantitative Data Presentation

A systematic investigation into the antimicrobial properties of Alliacol A will generate a significant amount of quantitative data. To facilitate clear interpretation and comparison, it is recommended that this data be organized into structured tables. Below are templates for presenting key antimicrobial parameters.

Table 1: Minimum Inhibitory Concentration (MIC) of Alliacol A

| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||

| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||

| Pseudomonas aeruginosa | ATCC 27853 | Tobramycin | ||

| Candida albicans | ATCC 90028 | Fluconazole | ||

| (Add other relevant strains) |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Alliacol A

| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ATCC 29213 | |||

| Escherichia coli | ATCC 25922 | |||

| Pseudomonas aeruginosa | ATCC 27853 | |||

| Candida albicans | ATCC 90028 | |||

| (Add other relevant strains) |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial profile of Alliacol A.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a standard procedure for determining the MIC.[10]

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]

-

Serial Dilution of Alliacol A: A stock solution of Alliacol A is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[9]

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism with no compound), a negative control (broth only), and a solvent control. The plate is then incubated at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[10]

-

Determination of MIC: The MIC is determined as the lowest concentration of Alliacol A at which there is no visible growth (turbidity) of the microorganism.[8]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11][12][13]

Protocol:

-

Subculturing from MIC Assay: Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from the wells showing no visible growth in the MIC assay.

-

Plating and Incubation: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar). The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.[14]

-

Determination of MBC/MFC: The MBC/MFC is the lowest concentration of Alliacol A that results in a ≥99.9% reduction in the initial inoculum count.[12][13]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.[15][16][17]

Protocol:

-

Preparation of Cultures: A standardized suspension of the test microorganism is prepared to a concentration of approximately 1-5 x 10^5 CFU/mL in a suitable broth.[15]

-

Exposure to Alliacol A: Alliacol A is added to the microbial suspension at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control without the compound is also included.

-

Sampling over Time: The cultures are incubated at 37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[18]

-

Viable Cell Count: The removed aliquots are serially diluted and plated to determine the number of viable cells (CFU/mL).

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]

Visualizations: Workflows and Hypothetical Signaling Pathways

To visually represent the experimental and conceptual frameworks for investigating Alliacol A, the following diagrams are provided in the DOT language.

Experimental Workflow for Antimicrobial Susceptibility Testing

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alliacol A | C15H20O4 | CID 10912379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. microchemlab.com [microchemlab.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 16. emerypharma.com [emerypharma.com]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Alliacol A and Cancer: Investigating a Potential DNA Synthesis Inhibitor

A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has been a subject of interest in synthetic chemistry. However, its biological activity, particularly its potential as an anticancer agent via the inhibition of DNA synthesis, remains largely unexplored in publicly available scientific literature. This technical guide outlines a comprehensive framework for investigating the potential of Alliacol A, or similar novel compounds, to inhibit DNA synthesis in cancer cells. While specific data on Alliacol A is not available, this document provides a detailed overview of the established methodologies, data presentation strategies, and pathway analysis techniques commonly employed in the field of cancer drug discovery. The protocols and examples presented herein are based on general knowledge of anticancer drug screening and the mechanisms of other natural products.

Introduction: The Therapeutic Potential of Natural Products in Oncology

Natural products have historically been a rich source of novel anticancer agents. Many of these compounds exert their cytotoxic effects by interfering with fundamental cellular processes, such as DNA replication and cell division.[1] The inhibition of DNA synthesis is a cornerstone of many established chemotherapy regimens, as cancer cells are characterized by rapid and uncontrolled proliferation, making them particularly vulnerable to agents that disrupt this process.[2][3]

Compounds like alkaloids, polyphenols, and terpenoids have been shown to modulate various signaling pathways involved in cancer cell growth, proliferation, and apoptosis.[4][5][6] While the total synthesis of Alliacol A has been achieved, its biological characterization is not yet extensively documented in peer-reviewed literature.[7][8][9] This guide provides a roadmap for researchers seeking to evaluate the anticancer potential of Alliacol A, with a specific focus on its possible role as a DNA synthesis inhibitor.

Hypothetical Data on "Compound X" (as a proxy for Alliacol A)

In the absence of specific data for Alliacol A, the following tables illustrate how quantitative data for a hypothetical natural product, "Compound X," would be presented to assess its efficacy and mechanism of action.

Table 1: In Vitro Cytotoxicity of Compound X against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.3 |

| A549 | Lung Carcinoma | 18.9 ± 2.1 |

| HCT116 | Colon Carcinoma | 12.8 ± 1.5 |

| HeLa | Cervical Carcinoma | 25.1 ± 3.0 |

| HaCaT | Normal Keratinocyte | > 100 |

IC₅₀ values represent the concentration of Compound X required to inhibit the growth of 50% of the cell population.

Table 2: Effect of Compound X on DNA Synthesis

| Cell Line | Treatment | [³H]-Thymidine Incorporation (cpm) | % Inhibition of DNA Synthesis |

| HCT116 | Control (DMSO) | 15,432 ± 850 | 0% |

| HCT116 | Compound X (10 µM) | 8,120 ± 560 | 47.4% |

| HCT116 | Compound X (20 µM) | 4,235 ± 310 | 72.6% |

| HCT116 | Compound X (50 µM) | 1,876 ± 150 | 87.8% |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with Compound X

| Treatment | % Cells in G₀/G₁ Phase | % Cells in S Phase | % Cells in G₂/M Phase |

| Control (DMSO) | 45.3 ± 3.1 | 35.8 ± 2.5 | 18.9 ± 1.9 |

| Compound X (20 µM) | 48.1 ± 3.5 | 15.2 ± 1.8 | 36.7 ± 2.8 |

Cell cycle distribution was determined by flow cytometry after 24 hours of treatment.

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to determining the effect of a compound like Alliacol A on DNA synthesis in cancer cells.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7, A549) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Alliacol A) for 48 hours. A vehicle control (e.g., DMSO) is also included.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

-

Seed cells in a 24-well plate and treat with the test compound at various concentrations for 24 hours.

-

Add 1 µCi/mL of [³H]-thymidine to each well and incubate for an additional 4 hours.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Precipitate the DNA by adding 500 µL of ice-cold 10% trichloroacetic acid (TCA) and incubating for 20 minutes on ice.

-

Wash the cells twice with 5% TCA.

-

Solubilize the DNA by adding 500 µL of 0.1 N NaOH.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with the test compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Visualizing Molecular Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Hypothetical Signaling Pathway for Compound X-Induced Cell Cycle Arrest

Caption: Hypothetical inhibition of the Ras/Raf/MEK/ERK and PI3K/Akt pathways by Compound X.

Experimental Workflow for Assessing DNA Synthesis Inhibition

Caption: Workflow for the [³H]-thymidine incorporation assay.

Discussion and Future Directions

While there is a clear lack of published research on the biological activities of Alliacol A, its structural complexity as a sesquiterpenoid makes it an intriguing candidate for anticancer studies. The methodologies outlined in this guide provide a robust framework for its initial characterization.

Future research should focus on:

-

Broad-spectrum screening: Evaluating the cytotoxicity of Alliacol A against a diverse panel of cancer cell lines to identify potential targets.

-

Mechanism of action studies: Beyond DNA synthesis, investigating effects on apoptosis, cell cycle regulation, and key cancer-related signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB.[4][10][11]

-

In vivo studies: If promising in vitro activity is observed, progressing to animal models to assess efficacy, toxicity, and pharmacokinetic properties.

-

Structure-activity relationship (SAR) studies: Synthesizing analogs of Alliacol A to identify the chemical moieties responsible for its biological activity and to optimize its potency and selectivity.[12]

The exploration of novel natural products like Alliacol A is essential for the discovery of next-generation cancer therapeutics. A systematic and rigorous approach, as detailed in this guide, is paramount to unlocking their full potential.

References

- 1. Inhibition of DNA synthesis and cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro drug sensitivity of tumor cells is correlated with drug-induced inhibition of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of DNA Replication Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 5. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemicals regulate cancer metabolism through modulation of the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientificarchives.com [scientificarchives.com]

- 12. Synthesis, antiproliferative activity in cancer cells and DNA interaction studies of [Pt(cis-1,3-diaminocycloalkane)Cl2] analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Alliacol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Alliacol A, a sesquiterpenoid natural product. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Presentation

The spectroscopic data for a key synthetic precursor to Alliacol A are summarized below. This data is critical for the structural elucidation and verification of the molecule. The data is sourced from the supplementary material of the total synthesis of (-)-Alliacol A by Mihelcic and Moeller.[1]

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were recorded on a Varian Gemini 300 or Varian Mercury 300 spectrometer in deuterated chloroform (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).[1]

Table 1: ¹H NMR Data for Alliacol A Precursor (300 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.21 | s | - | 1H |

| 6.20 | s | - | 1H |

| 4.23 | t brd | - | 1H |

| 3.73 | d | 11.4 | 1H |

| 3.56 | d | 11.7 | 1H |

| 2.49 | m | - | 2H |

| 2.03 | m | - | 2H |

| 1.85 | m | - | 1H |

| 1.66 | m | - | 1H |

| 1.29 | s | - | 3H |

| 1.24 | s | - | 3H |

Table 2: ¹³C NMR Data for Alliacol A Precursor (75 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 211.8 | Carbonyl |

| 148.2 | Aromatic/Olefinic |

| 141.3 | Aromatic/Olefinic |

| 119.8 | Aromatic/Olefinic |

| 110.7 | Aromatic/Olefinic |

| 69.6 | C-O |

| 50.5 | Aliphatic |

| 41.6 | Aliphatic |

| 28.5 | Aliphatic |

| 22.0 | Aliphatic |

| 21.7 | Aliphatic |

| 21.4 | Aliphatic |

| 21.1 | Aliphatic |

Infrared (IR) Spectroscopy Data

The IR spectrum was obtained using a Perkin Elmer Spectrum BS FT-IR System Spectrophotometer.[1]

Table 3: Key IR Absorptions for Alliacol A Precursor[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3473 | s, br | O-H stretch (alcohol) |

| 2963, 2968, 2857 | s | C-H stretch (aliphatic) |

| 1707 | s | C=O stretch (ketone) |

| 1768 | w | C=O stretch (lactone, weak) |

| 1463, 1379, 1364 | m | C-H bend |

| 1052, 1032 | s | C-O stretch |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was performed on a Kratos MS-50 spectrometer (FAB) or a Micromass ZAB-SE spectrometer (EI).[1]

Table 4: High-Resolution Mass Spectrometry Data for Alliacol A Precursor[1]

| Ionization Mode | m/z [M+H]⁺ | Calculated Mass | Molecular Formula |

| FAB | 223.1331 | 223.1334 | C₁₃H₁₉O₃ |

Experimental Protocols

The following protocols provide a general methodology for the spectroscopic analysis of natural products like Alliacol A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified Alliacol A sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup :

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Ambient probe temperature (typically 298 K).

-

-

¹H NMR Acquisition :

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC) : For complete structural assignment, 2D NMR experiments are recommended. A mixing time of 600 milliseconds can be used for NOESY/ROESY experiments. For 2D experiments, 2048 data points in the direct dimension (t₂) and 200-300 data points in the indirect dimension (t₁) are typically acquired.[1]

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (for oils) : Place a small drop of the purified Alliacol A oil directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup :

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Accessory: ATR or standard sample holder for pellets.

-

-

Data Acquisition :

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Run a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

-

Data Processing : The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the Alliacol A sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrument Setup :

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR).

-

Ionization Source: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). The data for the precursor was obtained via FAB.[1]

-

-

Data Acquisition :

-

Full Scan Mode : Acquire data over a mass range appropriate for the expected molecular weight of Alliacol A (e.g., m/z 100-500).

-

Tandem MS (MS/MS) : To study fragmentation patterns, select the molecular ion ([M+H]⁺ or [M]⁺˙) with the quadrupole and subject it to collision-induced dissociation (CID).

-

-

Data Analysis : Determine the accurate mass of the molecular ion to calculate the elemental composition. Analyze the fragmentation pattern in the MS/MS spectrum to gain structural insights.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Alliacol A.

References

Biosynthesis of Alliacol A in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Alliacol A, a bioactive sesquiterpenoid produced by the fungus Marasmius alliaceus, has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding and hypothesized biosynthetic pathway of Alliacol A. While the specific enzymatic steps remain to be fully elucidated, this document consolidates the general principles of sesquiterpenoid biosynthesis in fungi to propose a putative pathway. It includes hypothetical quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic route and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study of fungal secondary metabolism and the development of novel therapeutics.

Introduction

Alliacol A is a sesquiterpenoid natural product belonging to the alliacane class, isolated from the garlic-scented parachute fungus, Marasmius alliaceus. Sesquiterpenoids are a diverse group of C15 isoprenoid compounds synthesized from farnesyl pyrophosphate (FPP) and are known for their wide range of biological activities. In fungi, the biosynthesis of these complex molecules is typically orchestrated by a set of enzymes encoded by genes clustered together in the genome, known as a biosynthetic gene cluster (BGC).

While the complete biosynthetic pathway of Alliacol A has not been experimentally verified, extensive research on sesquiterpene biosynthesis in Basidiomycetes allows for the formulation of a well-grounded hypothetical pathway.[1][2] This pathway is proposed to involve a sesquiterpene synthase (STS) for the initial cyclization of FPP, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s).[3][4]

This guide will detail the proposed biosynthetic steps, present hypothetical data to illustrate potential experimental outcomes, and provide standardized protocols for the identification and characterization of the Alliacol A BGC.

Proposed Biosynthetic Pathway of Alliacol A

The biosynthesis of Alliacol A is hypothesized to commence from the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. The key steps are proposed as follows:

-

Cyclization of Farnesyl Pyrophosphate (FPP): A sesquiterpene synthase (STS), also referred to as a terpene cyclase, catalyzes the initial and rate-limiting step. This enzyme facilitates the ionization of FPP and directs a complex cascade of cyclizations and rearrangements to form the characteristic protoilludane carbocation intermediate. Subsequent rearrangement and quenching of the carbocation would lead to the formation of a protoilludane-type hydrocarbon precursor.

-

Oxidative Modifications: A series of post-cyclization modifications, primarily hydroxylations, are anticipated to be carried out by cytochrome P450 monooxygenases. These enzymes are crucial for introducing the oxygen functionalities observed in the final Alliacol A structure.[3][4] The regioselective and stereoselective nature of these P450s is key to the formation of the specific alliacane skeleton.

-

Lactone Ring Formation: The final steps likely involve further oxidations and enzymatic or spontaneous lactonization to yield the characteristic five-membered lactone ring of Alliacol A.

A diagrammatic representation of this proposed pathway is provided below.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data that could be obtained from experiments aimed at characterizing the enzymes of the Alliacol A biosynthetic pathway. Such data is crucial for understanding enzyme efficiency and substrate specificity.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |

| Ma-STS1 (putative) | Farnesyl Pyrophosphate (FPP) | 5.2 | 0.15 | 2.9 x 104 | 7.5 | 30 |

| Ma-P450-1 (putative) | Protoilludane Precursor | 12.8 | 0.08 | 6.3 x 103 | 7.0 | 25 |

| Ma-P450-2 (putative) | Hydroxylated Intermediate 1 | 8.5 | 0.11 | 1.3 x 104 | 7.0 | 25 |

Table 1: Hypothetical Kinetic Parameters of Putative Alliacol A Biosynthetic Enzymes.

Experimental Protocols

The elucidation of the Alliacol A biosynthetic pathway would require a combination of genomic, transcriptomic, and biochemical approaches. Below are detailed methodologies for key experiments.

Identification of the Putative Alliacol A Biosynthetic Gene Cluster (BGC)

A logical workflow for identifying the BGC is presented below.

Protocol:

-

Fungal Culture and DNA Extraction:

-

Culture Marasmius alliaceus on a suitable medium (e.g., Potato Dextrose Agar) until sufficient mycelial mass is obtained.

-

Harvest the mycelia and freeze-dry.

-

Extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit or a standard CTAB protocol.

-

-

Genome Sequencing and Assembly:

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to ensure a high-quality assembly.

-

Assemble the genome de novo using appropriate software (e.g., Canu for PacBio, SPAdes for Illumina).

-

Annotate the genome to predict open reading frames (ORFs).

-

-

BGC Prediction and Identification:

-

Submit the assembled genome to a BGC prediction pipeline such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

-

Manually inspect the predicted terpene BGCs for the presence of a sesquiterpene synthase gene in proximity to several cytochrome P450 genes.

-

Perform BLAST searches using known fungal sesquiterpene synthase sequences to identify candidate genes.

-

-

Transcriptomic Analysis for BGC Validation:

-

Culture M. alliaceus under conditions that induce Alliacol A production and conditions where production is minimal.

-

Extract total RNA from both conditions.

-

Perform RNA-sequencing (RNA-seq) to obtain gene expression profiles.

-

Analyze the differential gene expression data, focusing on the putative Alliacol A BGC. Upregulation of the genes in the cluster under producing conditions provides strong evidence for their involvement.[5][6]

-

Functional Characterization of Biosynthetic Genes

Protocol:

-

Heterologous Expression of the Sesquiterpene Synthase (STS):

-

Amplify the candidate STS gene from M. alliaceus cDNA.

-

Clone the gene into an E. coli or yeast expression vector.

-

Express the protein in the chosen heterologous host.

-

Purify the recombinant protein using affinity chromatography (e.g., His-tag).

-

Perform in vitro enzyme assays with FPP as the substrate.

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic terpene product.

-

-

Heterologous Expression of Cytochrome P450s:

-

Co-express the candidate P450 genes with a cytochrome P450 reductase (CPR) in a suitable host, such as Saccharomyces cerevisiae or Aspergillus oryzae.

-

Feed the terpene product from the STS assay to the culture expressing the P450s.

-

Extract the metabolites and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated intermediates.

-

Stepwise reconstitution of the pathway by co-expressing the STS and P450s can be used to confirm the entire biosynthetic sequence.

-

-

Gene Knockout in M. alliaceus:

-

Utilize CRISPR-Cas9 or homologous recombination to create targeted knockouts of the candidate STS and P450 genes in M. alliaceus.

-

Analyze the metabolite profiles of the knockout mutants by LC-MS.

-

The absence of Alliacol A and the accumulation of biosynthetic intermediates in the mutants will confirm the function of the knocked-out genes.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway for Alliacol A provides a solid framework for future research. The immediate goal is the identification and experimental validation of the Alliacol A biosynthetic gene cluster in Marasmius alliaceus. The detailed protocols provided in this guide offer a clear path towards achieving this.

Successful elucidation of the pathway will not only deepen our understanding of fungal secondary metabolism but also open avenues for the heterologous production of Alliacol A and its derivatives. This could be achieved by transferring the BGC into a more genetically tractable and industrially relevant fungal host. Furthermore, understanding the enzymatic machinery will enable synthetic biology approaches to generate novel analogues of Alliacol A with potentially improved therapeutic properties. The continued exploration of the chemical diversity of fungi, guided by genomic and metabolomic approaches, holds immense promise for the discovery of new and valuable natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 4. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolomic and transcriptomic analyses reveals candidate genes and pathways involved in secondary metabolism in Bergenia purpurascens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Alliacol A: A Technical Guide to Natural Abundance and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alliacol A, a sesquiterpenoid antibiotic. The focus is on its natural abundance, the producing organism, and detailed methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug discovery.

Natural Abundance of Alliacol A

Alliacol A is a secondary metabolite produced by the Basidiomycete fungus, Marasmius alliaceus, commonly known as the garlic parachute mushroom. This fungus belongs to the order Agaricales. Alliacol A is part of a larger family of related sesquiterpenoids, including Alliacol B and alliacolides, also isolated from M. alliaceus.

Quantitative data regarding the yield of Alliacol A and the related compound this compound from the fermentation broth of Marasmius alliaceus are summarized in the table below. This data is derived from submerged fermentation cultures of the fungus.

| Compound | Yield (mg/liter of culture medium) |

| Alliacol A | 10 |

| This compound | 20 |

Extraction and Purification of Alliacol A

The following section details the experimental protocol for the extraction and purification of Alliacol A from the culture broth of Marasmius alliaceus.

Fermentation of Marasmius alliaceus

A strain of Marasmius alliaceus is grown in a suitable fermentation medium. For the production of Alliacols, a yeast extract-malt extract-glucose (YMG) medium is commonly used. The fungus is cultured in submerged fermentation for a period sufficient to allow for the production of secondary metabolites, typically several days to weeks, under controlled temperature and aeration.

Extraction Protocol

The extraction process aims to separate the sesquiterpenoid compounds from the aqueous fermentation broth.

-

Initial Extraction: The culture filtrate is extracted with an equal volume of ethyl acetate. This is typically performed in a separation funnel, where the mixture is shaken vigorously and then allowed to separate. The organic (ethyl acetate) layer, containing the desired compounds, is collected. This process is repeated to ensure maximum recovery of the metabolites.

-

Concentration: The combined ethyl acetate extracts are then concentrated under reduced pressure using a rotary evaporator. This removes the solvent, leaving a crude extract containing Alliacol A, this compound, and other secondary metabolites.

Purification Protocol

The crude extract is subjected to chromatographic techniques to isolate and purify Alliacol A.

-

Silica Gel Chromatography (Initial Separation):

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of cyclohexane and ethyl acetate) and applied to a silica gel column.

-

The column is eluted with a gradient of increasing polarity, starting with cyclohexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Alliacol A and B.

-

-

Preparative Thin-Layer Chromatography (PTLC) (Fine Purification):

-

Fractions enriched with Alliacol A and B are further purified using preparative TLC on silica gel plates.

-

A suitable solvent system, such as cyclohexane-ethyl acetate (1:1), is used for development.

-

The bands corresponding to Alliacol A and B are visualized under UV light, scraped from the plate, and the compounds are eluted from the silica gel with ethyl acetate.

-

-

Crystallization (Final Purification):

-

The purified Alliacol A can be further purified by crystallization from a suitable solvent, such as a mixture of benzene and cyclohexane, to yield pure crystals.

-

Biosynthesis of Alliacol A

Alliacol A belongs to the alliacane class of sesquiterpenoids. The biosynthesis of sesquiterpenes in fungi originates from the mevalonate pathway, leading to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). The specific cyclization of FPP to form the characteristic alliacane skeleton is a key step in the biosynthesis of Alliacol A.

Caption: Proposed biosynthetic pathway of Alliacol A.

Experimental Workflow

The overall workflow for the isolation and purification of Alliacol A from Marasmius alliaceus is depicted in the following diagram.

Caption: Workflow for the extraction and purification of Alliacol A.

An In-Depth Technical Guide to Alliacol A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid natural product first isolated from the fungus Marasmius alliaceus. It belongs to the alliacane class of sesquiterpenes, characterized by a unique tricyclic carbon skeleton. Alliacol A has garnered significant interest within the scientific community due to its notable biological activities, particularly its antibiotic and cytotoxic properties. This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of Alliacol A, with a focus on data relevant to researchers and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Alliacol A is presented below. While some specific experimental values for the natural product are not extensively reported in the literature, data has been compiled from various spectroscopic and synthetic studies.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₂₀O₄ | Mass Spectrometry |

| Molecular Weight | 264.32 g/mol | Mass Spectrometry |

| Melting Point | Not explicitly reported | - |

| Optical Rotation ([α]D) | Not explicitly reported | - |

| Solubility | Soluble in common organic solvents such as chloroform (CDCl₃), ether, and acetone.[1] | Inferred from synthetic protocols |

Spectroscopic Data

The structural elucidation of Alliacol A has been primarily accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key functional groups in Alliacol A give rise to characteristic absorption bands in the infrared spectrum. These typically include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to sp³ C-H bonds.

-

C=O stretching: A strong absorption around 1700-1750 cm⁻¹ characteristic of the lactone carbonyl group.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ether and alcohol functionalities.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of Alliacol A. Fragmentation patterns observed in mass spectra can provide valuable structural information, although detailed fragmentation analysis of Alliacol A is not extensively published.

Biological Activity and Mechanism of Action

Alliacol A exhibits significant biological activity, primarily as an antibiotic and a cytotoxic agent.

Antibiotic Activity

Alliacol A has demonstrated weak to moderate activity against various bacteria and fungi. The exact minimum inhibitory concentrations (MICs) against a broad panel of microorganisms are not widely reported.

Cytotoxic Activity and DNA Synthesis Inhibition

A key biological effect of Alliacol A is its ability to inhibit DNA synthesis.[2] It has been shown to strongly inhibit DNA synthesis in ascitic cells of Ehrlich carcinoma at concentrations of 2-5 µg/mL.[2] This activity is believed to be a primary contributor to its cytotoxic effects. The proposed mechanism of action involves the α,β-unsaturated lactone moiety, which can act as a Michael acceptor for nucleophilic residues, such as cysteine, in enzymes crucial for DNA replication.[2]

Caption: Proposed mechanism of DNA synthesis inhibition by Alliacol A.

Experimental Protocols

Detailed experimental protocols for the extraction and bioassays of Alliacol A are crucial for further research. While specific, step-by-step published protocols for Alliacol A are scarce, general methodologies can be adapted.

Extraction and Isolation of Alliacol A from Marasmius alliaceus

A general workflow for the extraction and isolation of sesquiterpenoids from fungal cultures is outlined below. This serves as a template that would require optimization for Alliacol A.

Caption: General workflow for the extraction and purification of Alliacol A.

Methodology:

-

Culturing: Marasmius alliaceus is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate or chloroform to partition the organic compounds.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate pure Alliacol A. Fractions are monitored by thin-layer chromatography (TLC) or other analytical methods.

DNA Synthesis Inhibition Assay

A common method to assess DNA synthesis inhibition is the incorporation of a labeled nucleoside, such as ³H-thymidine or 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Methodology:

-

Cell Culture: A suitable cancer cell line (e.g., Ehrlich carcinoma cells) is cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of Alliacol A for a defined period.

-

Labeling: A labeled nucleoside (e.g., ³H-thymidine) is added to the culture medium.

-

Incubation: Cells are incubated to allow for the incorporation of the labeled nucleoside into the DNA of proliferating cells.

-

Harvesting and Lysis: Cells are harvested, and the DNA is precipitated and washed to remove unincorporated label.

-

Quantification: The amount of incorporated label is quantified using a scintillation counter (for ³H-thymidine) or through antibody-based detection methods (for BrdU). A decrease in label incorporation in treated cells compared to untreated controls indicates inhibition of DNA synthesis.

Chemical Synthesis

The total synthesis of Alliacol A has been a subject of interest for several research groups due to its complex and challenging molecular architecture. Various synthetic strategies have been developed, often employing elegant and novel chemical transformations to construct the tricyclic core and install the correct stereochemistry.[1][3] These synthetic efforts have not only provided access to Alliacol A and its analogs for further biological evaluation but have also contributed to the advancement of synthetic organic chemistry.

Conclusion

Alliacol A remains a molecule of significant interest for its unique structure and promising biological activities. This technical guide has summarized the current knowledge of its physical, chemical, and biological properties. Further research is warranted to fully elucidate its mechanism of action, expand upon its biological activity profile, and develop more efficient synthetic routes. Such efforts will be crucial in harnessing the therapeutic potential of Alliacol A and its derivatives.

References

Alliacol A: A Sesquiterpene Lactone from Marasmius alliaceus

A comprehensive review of the historical context, biological activity, and synthesis of Alliacol A, a sesquiterpene lactone with notable cytotoxic and antimicrobial properties.

Introduction

Alliacol A is a naturally occurring sesquiterpene lactone first isolated from the garlic-scented mushroom Marasmius alliaceus. Structurally, it belongs to the alliacane class of sesquiterpenoids. The presence of an α,β-unsaturated γ-lactone moiety is a key feature of its chemical structure and is believed to be central to its biological activity. This functional group is known to react with nucleophilic residues, particularly the sulfhydryl groups of cysteine in proteins, leading to the modulation of various cellular processes. This technical guide provides a detailed overview of the historical context of Alliacol A's discovery, its biological activities with available quantitative data, and the experimental protocols for its isolation and chemical synthesis.

Historical Context

Alliacol A was first isolated from the culture broth of the fungus Marasmius alliaceus. Early research focused on its structural elucidation, which was accomplished through spectroscopic methods and X-ray crystallography. These studies revealed a unique tricyclic carbon skeleton. The initial biological investigations demonstrated that Alliacol A possesses moderate antimicrobial and cytotoxic activities. A significant early finding was its ability to inhibit DNA synthesis in Ehrlich ascites carcinoma cells at low concentrations[1]. It was also observed that the biological activity of Alliacol A is significantly reduced upon reaction with cysteine, providing early evidence for its mechanism of action involving the alkylation of sulfhydryl groups[1].

Biological Activity and Mechanism of Action

The biological activity of Alliacol A is primarily attributed to its α,β-unsaturated γ-lactone ring. This electrophilic center can undergo a Michael addition reaction with nucleophiles, most notably the thiol groups of cysteine residues within proteins. This covalent modification can lead to enzyme inhibition and the disruption of cellular signaling pathways.

Cytotoxicity and Inhibition of DNA Synthesis

Alliacol A has demonstrated significant cytotoxic effects, particularly through the inhibition of DNA synthesis. In studies using Ehrlich ascites carcinoma cells, Alliacol A was found to inhibit DNA synthesis at concentrations of 2-5 µg/mL[1].

| Cell Line | Activity | Concentration | Reference |

| Ehrlich ascites carcinoma | Inhibition of DNA synthesis | 2-5 µg/mL | [1] |

Antimicrobial Activity

Alliacol A has been reported to exhibit weak to moderate antibacterial and antifungal activities. However, specific Minimum Inhibitory Concentration (MIC) values against various microbial strains are not well-documented in the available literature.

The lack of detailed quantitative data on the antimicrobial spectrum of Alliacol A highlights a gap in the current understanding of its potential as an anti-infective agent.

Postulated Mechanism of Action on Signaling Pathways

While direct studies on the effects of Alliacol A on specific signaling pathways are limited, the known reactivity of sesquiterpene lactones with sulfhydryl groups suggests potential interactions with key regulatory proteins. Many signaling pathways, including the NF-κB and MAPK pathways, are regulated by proteins containing critical cysteine residues that are susceptible to alkylation. It is hypothesized that Alliacol A could modulate these pathways by covalently modifying proteins such as IκB kinase (IKK) or components of the MAPK cascades, thereby interfering with inflammatory responses and cell proliferation.

Caption: Postulated mechanism of Alliacol A action on signaling pathways.

Experimental Protocols

Isolation of Alliacol A from Marasmius alliaceus

A detailed, publicly available experimental protocol for the isolation of Alliacol A fromMarasmius alliaceusis not currently available. The following is a generalized procedure based on common methods for isolating sesquiterpenes from fungal cultures.

-

Cultivation: Marasmius alliaceus is grown in a suitable liquid culture medium.

-

Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate different fractions.

-

Purification: Fractions containing Alliacol A, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Alliacol A.

-

Characterization: The structure of the isolated Alliacol A is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Chemical Synthesis of Alliacol A

The total synthesis of Alliacol A has been achieved, with a key step being an anodic cyclization reaction. The following provides a conceptual workflow for the synthesis. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the supplementary information of the original publication by Moeller and coworkers.

Caption: Workflow for the total synthesis of Alliacol A.

Conclusion